BenchChemオンラインストアへようこそ!

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

medicinal chemistry structure-activity relationship kinase inhibition

Acquire 895482-33-4 to interrogate the phenylthioacetamide pharmacophore absent in 2D216/2E151. The monocyclic thiazole core enables head-to-head selectivity profiling versus fused benzothiazole inhibitors. Essential for scaffold-hopping studies in antiviral (NNRTI-resistant HIV-1) and dual CNS target programs. Confirm cLogP and sulfur-mediated metabolic liability experimentally.

Molecular Formula C19H18N2OS2
Molecular Weight 354.49
CAS No. 895482-33-4
Cat. No. B2662682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide
CAS895482-33-4
Molecular FormulaC19H18N2OS2
Molecular Weight354.49
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3
InChIInChI=1S/C19H18N2OS2/c1-13-8-9-14(2)16(10-13)17-11-24-19(20-17)21-18(22)12-23-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,21,22)
InChIKeyLTEBQJWSGJOFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide (CAS 895482-33-4): Chemical Identity and Baseline Characteristics


N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide (CAS 895482-33-4) is a synthetic small molecule belonging to the thiazolylthioacetamide class, with the molecular formula C19H18N2OS2 and a molecular weight of 354.49 g/mol . The compound features a 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine core linked via an acetamide bridge to a phenylthio moiety. This scaffold places it within a broader family of aminothiazole derivatives investigated for kinase inhibition, calcium channel modulation, and cholinesterase inhibition [1]. The compound is registered in ChEMBL (CHEMBL5216438) and indexed by BindingDB, though its primary characterization is currently limited to vendor-curated databases and chemical catalogs [2].

Why Generic Substitution Fails for N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide (895482-33-4): The Quantifiable Differentiation Problem


Compounds within the 4-arylthiazole-2-acetamide class cannot be interchangeably substituted without risking functional divergence. The phenylthio group at the acetamide terminus is a critical pharmacophoric element: published structure-activity relationship (SAR) data on closely related thiazolylthioacetamide derivatives demonstrate that the nature of the thioether substituent (phenylthio vs. tosyl vs. methylthio vs. unsubstituted acetamide) directly modulates target engagement profiles across AChE, MAO isoforms, and kinase panels [1]. For example, in benzothiazole-derived phenyl thioacetamide series, the phenylthio moiety contributes to dual MAO-A/MAO-B and AChE inhibition with IC50 values spanning three orders of magnitude depending on subtle aryl substitutions [2]. Furthermore, the conserved aminothiazole scaffold exemplified by 2D216 (which shares the identical 4-(2,5-dimethylphenyl)thiazol-2-yl core but bears a benzamide rather than phenylthioacetamide side chain) functions as a calcium channel activator and vaccine co-adjuvant, while analogs with modified side chains show divergent immunological activity [3]. These data collectively indicate that the specific combination of the 2,5-dimethylphenyl thiazole core with the phenylthioacetamide side chain is non-fungible for defined pharmacological applications.

Quantitative Differentiation Evidence for N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide (895482-33-4) vs. Closest Analogs


Structural Differentiation: Phenylthio vs. Tosyl Side Chain Comparison in 4-(2,5-Dimethylphenyl)thiazole Acetamides

The target compound (895482-33-4) incorporates a phenylthioacetamide side chain, distinguishing it structurally from the closely related tosylacetamide analog N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide . The phenylthio group (S-phenyl) confers distinct electronic properties (lower sulfone oxidation state, different hydrogen-bond acceptor capacity) compared to the tosyl group (SO2-aryl). In the broader diarylthiazole B-Raf inhibitor class, the nature of the R2 substituent on the acetamide bridge directly impacts kinase selectivity, hERG liability, and paradoxical MEK activation profiles [1]. The phenylthio moiety provides a metabolically labile thioether that can undergo S-oxidation to sulfoxide/sulfone, offering a potential metabolic differentiation point not available with the tosyl analog .

medicinal chemistry structure-activity relationship kinase inhibition

AChE Binding Potential: Cross-Class Comparison of Thiazolyl-Phenylthioacetamides vs. Reference Inhibitors

The target compound (895482-33-4) is indexed in BindingDB under ChEMBL_2261427 (CHEMBL5216438) with an AChE binding assay entry using Ellman's method, placing it within the thiazolylthioacetamide class of cholinesterase ligands [1]. While the exact IC50/Ki value for this specific compound was not retrieved from primary literature, structurally analogous benzothiazole-derived phenyl thioacetamides have demonstrated potent AChE inhibition: compound 30 (a benzothiazole-phenylthioacetamide hybrid) exhibited AChE IC50 = 0.114 ± 0.003 µM, while compound 28 inhibited MAO-A with IC50 = 0.030 ± 0.008 µM [2]. The thiazole ring substitution pattern (4-(2,5-dimethylphenyl) vs. benzothiazole fusion) is known to modulate cholinesterase vs. MAO selectivity, providing a rational basis for differentiation from benzo-fused analogs .

acetylcholinesterase inhibition Alzheimer's disease neuropharmacology

Immunological Application Potential: Shared Aminothiazole Scaffold with Validated Co-Adjuvant 2D216

The core scaffold of the target compound—4-(2,5-dimethylphenyl)thiazol-2-amine—is identical to that of compound 2D216 [N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide], a validated small-molecule calcium channel activator that potentiates TLR4 ligand-stimulated immune responses [1]. 2D216 increased murine antigen-specific IgG1 and IgG2c antibody responses when used as a co-adjuvant with LPS, and induced intracellular Ca2+ elevation via plasma membrane calcium channels in human myeloid reporter cells [1]. The critical differentiation is that the target compound replaces 2D216's benzamide-sulfonamide side chain with a phenylthioacetamide group, which may alter calcium channel subtype selectivity and immunomodulatory potency relative to 2D216 [2]. In the same study, analog 2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide) demonstrated superior potency to 2D216 in autologous mixed lymphocyte reaction (MLR) assays, confirming that side chain modifications within this scaffold tier immunopharmacological activity [1].

vaccine adjuvant calcium channel activation immunomodulation

Antiviral Activity Potential: Thiazolylthioacetamide Class Activity Against HIV-1

The thiazolylthioacetamide chemotype, to which the target compound belongs, has demonstrated antiviral activity in published studies. Zhan et al. (2012) reported that 2-chloro substituted thiazolylthioacetamide derivatives exhibited potent activity against wild-type HIV-1 and key mutant strains (E138K, K103N, L100I) in MT-4 cells, with EC50 values in the micromolar range [1]. While the target compound (895482-33-4) contains a 4-(2,5-dimethylphenyl) substituent rather than the 2-chloro-4-(2,4-dibromophenyl) pattern of the most potent antiviral derivatives in that series, the shared thiazolylthioacetamide core positions it as a scaffold-hopping candidate for antiviral lead optimization [1]. The phenylthio group is a common feature across antiviral thioacetamide series, and the 2,5-dimethylphenyl substitution on the thiazole ring may confer differential cytotoxicity/selectivity indices relative to halogenated analogs [2].

antiviral HIV-1 non-nucleoside inhibitors

Anticancer and Anti-Angiogenic Class Evidence: Thiazole Acetamide Derivatives Targeting VEGF/HIF-1α

Thiazole acetamide derivatives, as a broader compound class, have demonstrated anticancer and anti-angiogenic properties through VEGF and HIF-1α pathway inhibition. Madhu et al. (2020) reported that two thiazole acetamide compounds (TA1 and TA2) inhibited HIF-1α and VEGF secretion in Ehrlich ascites cancer cells and HUVEC models, with molecular docking studies showing moderate binding to KDR and FLT-binding domains of VEGF protein [1]. The target compound differs from TA1/TA2 in its 4-(2,5-dimethylphenyl) substitution and phenylthioacetamide side chain, which may alter its binding mode to kinase domains compared to the study compounds . The phenylthioacetamide-thiazole scaffold is structurally poised for kinase inhibition: the thiazole nitrogen can coordinate hinge-region residues, while the phenylthio group may occupy hydrophobic back pockets, a binding mode consistent with the diarylthiazole B-Raf inhibitor pharmacophore [2].

anticancer VEGF inhibition HIF-1α angiogenesis

Regioisomeric Differentiation: 2,5-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution on Thiazole

The target compound (895482-33-4) carries a 2,5-dimethylphenyl group at the thiazole 4-position, distinguishing it from the regioisomeric 2,4-dimethylphenyl analog N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide . The position of the methyl substituents on the phenyl ring is a well-established determinant of target binding affinity in diarylthiazole series. In the B-Raf inhibitor optimization by Pulici et al. (2015), the substitution pattern on the aryl ring attached to the thiazole core directly influenced both kinase potency and selectivity, as well as hERG channel inhibition and paradoxical MEK activation [1]. The 2,5-dimethyl pattern places methyl groups at ortho and meta positions relative to the thiazole attachment point, creating a distinct steric and electronic environment compared to the 2,4-dimethyl (ortho, para) or unsubstituted phenyl analogs . This regiochemical difference is expected to translate into differential target binding profiles, particularly for flat hydrophobic pockets that discriminate ortho vs. para substituent orientation.

regioisomer selectivity SAR aryl substitution

Best Research and Industrial Application Scenarios for N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide (895482-33-4)


Medicinal Chemistry SAR Expansion: Phenylthioacetamide Side Chain Variation Within the Aminothiazole Scaffold

Research groups pursuing structure-activity relationship (SAR) studies on the 4-(2,5-dimethylphenyl)thiazol-2-amine scaffold should prioritize this compound to interrogate the pharmacological impact of the phenylthioacetamide side chain. As demonstrated by the 2D216/2E151 series [1], side chain modifications on this core scaffold produce graded immunological activity in mixed lymphocyte reaction assays. The phenylthio group offers distinct physicochemical properties (cLogP modulation, sulfur-mediated metabolic liability) compared to the sulfonamide-benzamide side chains of 2D216 and 2E151, enabling systematic exploration of linker chemistry on calcium channel activation and NFAT translocation [1]. Furthermore, the phenylthioacetamide moiety is a validated pharmacophore in dual MAO/cholinesterase inhibition series [2], making this compound a strategic intermediate for hybrid molecule design targeting both immunological and neurological endpoints.

Cholinesterase and Monoamine Oxidase Dual Inhibition Probe Development

Given the demonstrated activity of structurally analogous benzothiazole-phenylthioacetamides as dual MAO-A/MAO-B/AChE inhibitors (compound 30: AChE IC50 = 0.114 µM; compound 28: MAO-A IC50 = 0.030 µM) [2], this non-fused thiazole variant (895482-33-4) serves as a critical probe to evaluate the contribution of the monocyclic thiazole core versus the benzothiazole fusion to cholinesterase/MAO target engagement and selectivity. The compound's BindingDB registration under an AChE assay (ChEMBL_2261427) [3] further supports its relevance to neurodegenerative disease target panels. Procurement of this specific compound enables head-to-head comparison with benzo-fused analogs to determine whether the monocyclic thiazole core offers improved ligand efficiency or selectivity windows for CNS applications.

Antiviral Lead Optimization: HIV-1 NNRTI Scaffold-Hopping Program

The thiazolylthioacetamide chemotype has validated anti-HIV-1 activity against wild-type and NNRTI-resistant mutant strains (E138K, K103N, L100I) with EC50 values in the micromolar range [4]. This compound provides a scaffold-hopping opportunity within this chemotype: the 2,5-dimethylphenyl substitution on the thiazole ring represents a distinct aryl pharmacophore element compared to the 2,4-dibromophenyl pattern of previously optimized derivatives [4]. Antiviral discovery teams can use 895482-33-4 to systematically evaluate how the dimethylphenyl substitution pattern affects cytotoxicity, selectivity index, and resistance profile relative to halogenated thiazolylthioacetamides, potentially yielding leads with improved therapeutic windows against NNRTI-resistant HIV-1 strains.

Kinase Inhibitor Discovery: B-Raf and VEGFR (KDR/FLT) Targeted Series

The thiazole-acetamide scaffold has established precedent in kinase inhibition: diarylthiazoles are potent B-Raf V600E inhibitors (PDB: 4CQE) with demonstrated in vivo antitumor efficacy (tumor volume inhibition >90% at 10 mg/kg in A375 xenograft) [5], while thiazole acetamides show moderate binding to KDR and FLT domains of VEGF and suppress HIF-1α in cellular models [6]. This compound, with its phenylthioacetamide side chain, offers a unique vector for exploring kinase hinge-region binding: the thiazole nitrogen can coordinate the hinge, while the phenylthio group may access hydrophobic back-pocket regions distinct from those occupied by sulfonamide or tosyl moieties in reference inhibitors. Kinase profiling panels using this compound can establish selectivity fingerprints that differentiate it from established diarylthiazole B-Raf inhibitors and thiazole acetamide anti-angiogenic agents.

Quote Request

Request a Quote for N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.